6-Methylheptan-3-ol

Vue d'ensemble

Description

6-Methylheptan-3-ol is a compound that has been studied in various contexts due to its relevance in fields such as fragrance chemistry and pheromone research. While the provided papers do not directly discuss this compound, they do provide insights into related compounds and methodologies that could be applied to the study of this compound. For instance, the synthesis of similar methylated compounds and the analysis of their tautomeric forms have been explored . Additionally, the stereochemistry of related compounds has been determined, which is crucial for understanding the biological activity of such molecules .

Synthesis Analysis

The synthesis of methylated heptanones, such as 3,5-dimethylheptane-2,4,6-trione and 3-methylheptane-2,4,6-trione, involves the use of alkali metal enolates or an enamine intermediate . Similarly, the synthesis of chiral 3-methylheptanoic acids from chiral methyl molecules demonstrates the feasibility of synthesizing chiral methylated heptanes . These methods could potentially be adapted for the synthesis of this compound.

Molecular Structure Analysis

The determination of the absolute configuration of 4-methylheptan-3-ol through the synthesis of its isomers and subsequent separation by gas-liquid chromatography (GLC) provides a methodological framework for analyzing the molecular structure of this compound . Understanding the stereochemistry is essential for the study of its biological activity and potential use as a pheromone.

Chemical Reactions Analysis

The reactivity of methylated heptanes can be inferred from studies on similar compounds. For example, the thiol-ene reaction of 3-methylenehepta-1,6-diene derivatives to introduce various functionalities demonstrates the chemical versatility of heptane derivatives . This knowledge can be applied to the functionalization of this compound for various applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be deduced from related compounds. For instance, the toxicologic and dermatologic review of 3,4,5,6,6-pentamethylheptan-2-ol provides insights into the safety and potential dermatological effects of branched chain saturated alcohols, which is relevant for the use of this compound in fragrance materials . Additionally, the study of the crystal and molecular structure of methylated glucopyranosides offers a perspective on the solid-state properties of methylated compounds .

Applications De Recherche Scientifique

Pheromone Synthesis and Pest Management

6-Methylheptan-3-ol, similar to its isomer 4-Methylheptan-3-ol, has potential applications in integrated pest management. As a component of insect pheromones, it can be synthesized for use in controlling pest populations. This approach offers a sustainable alternative to hazardous insecticides. For example, different stereoisomers of 4-Methylheptan-3-ol are active towards various insect species, suggesting a similar potential for this compound (Brenna et al., 2017).

Environmental and Biological Studies

Studies have explored the regioselective oxidation of compounds like this compound when adsorbed on silica gel. This research aids in understanding the chemical behavior of such compounds in different environments (Beckwith & Duong, 1979).

Chiral Chromatography

The compound has been identified in insect extracts, such as those from the European oak bark beetle. Chiral chromatography techniques have been used to analyze these extracts, contributing to entomological research and pest control strategies (Vrkočová et al., 2003).

Organic Synthesis

Synthetic pathways to create various stereoisomers of related compounds, like 4-Methylheptan-3-ol, have been developed. These synthetic methods can be applicable to this compound, broadening its potential applications in organic chemistry and material sciences (Ruzicka et al., 1999).

Fuel and Combustion Research

Related research includes the study of combustion chemistry of large hydrocarbons like 3-Methylheptane, which is structurally similar to this compound. Such studies are crucial for improving combustion in engines and developing alternative fuels (Karsenty et al., 2012).

Safety and Hazards

Propriétés

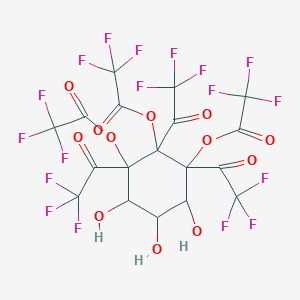

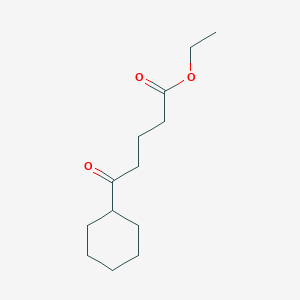

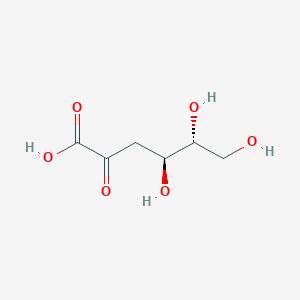

IUPAC Name |

6-methylheptan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O/c1-4-8(9)6-5-7(2)3/h7-9H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNBIBGDICHMQFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CCC(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50864851 | |

| Record name | 6-Methylheptan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50864851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

18720-66-6 | |

| Record name | 6-Methyl-3-heptanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18720-66-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methylheptan-3-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018720666 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Methylheptan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50864851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methylheptan-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.650 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of studying the dielectric properties of 6-Methylheptan-3-ol?

A: Studying the dielectric properties of this compound, particularly its dielectric polarization, provides insights into its molecular structure and interactions in the liquid state. Research has shown that the pressure dependence of its dielectric polarization is influenced by factors like fluid density, pressure-induced molecular distortion, and changes in liquid structure, particularly hydrogen bonding. [] This understanding is crucial for comprehending its behavior in various applications.

Q2: How does this compound contribute to the acaricidal activity of Cymbopogon citratus and Cymbopogon nardus extracts?

A: this compound is a significant component identified in both Cymbopogon citratus [] and Cymbopogon nardus [] extracts. While its specific mechanism of action against mites like Blomia tropicalis remains unclear, it likely contributes to the overall acaricidal activity along with other major compounds. Further research is needed to elucidate its individual role and potential synergistic effects with other components.

Q3: What analytical techniques are commonly employed to characterize and quantify this compound?

A: Gas chromatography-mass spectrometry (GC-MS) has been utilized to identify and quantify this compound in plant extracts. [, ] This technique separates compounds based on their volatility and then identifies them based on their mass-to-charge ratio, allowing for both qualitative and quantitative analysis.

Q4: What are the potential environmental implications of using this compound-containing plant extracts as biopesticides?

A: While the provided research highlights the acaricidal potential of Cymbopogon citratus [] and Cymbopogon nardus [] extracts containing this compound, further investigations are crucial to assess their environmental impact. This includes evaluating their potential toxicity to non-target organisms, biodegradability, and potential for bioaccumulation in ecosystems. Understanding these aspects is vital for developing sustainable and eco-friendly pest control strategies.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Bicyclo[3.1.0]hexane-6,6-dicarbonitrile](/img/structure/B102550.png)